molecular formula C33H44O6 B5139503 Bis(4-hexoxyphenyl) spiro[3.3]heptane-2,6-dicarboxylate

Bis(4-hexoxyphenyl) spiro[3.3]heptane-2,6-dicarboxylate

Cat. No.: B5139503
M. Wt: 536.7 g/mol
InChI Key: VFNCFXBMXHCLPQ-UHFFFAOYSA-N
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Description

Bis(4-hexoxyphenyl) spiro[33]heptane-2,6-dicarboxylate is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-hexoxyphenyl) spiro[3.3]heptane-2,6-dicarboxylate typically involves the reaction of spiro[3.3]heptane-2,6-dicarboxylic acid with 4-hexoxyphenol under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Bis(4-hexoxyphenyl) spiro[3.3]heptane-2,6-dicarboxylate undergoes various chemical reactions, including:

    Esterification: Formation of esters from carboxylic acids and alcohols.

    Hydrolysis: Breakdown of esters into carboxylic acids and alcohols in the presence of water and an acid or base catalyst.

    Substitution Reactions: Replacement of functional groups in the aromatic rings.

Common Reagents and Conditions

    Esterification: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), organic solvents (e.g., dichloromethane, toluene).

    Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

    Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Hydrolysis: 4-hexoxyphenol and spiro[3.3]heptane-2,6-dicarboxylic acid.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Bis(4-hexoxyphenyl) spiro[3.3]heptane-2,6-dicarboxylate has several scientific research applications:

    Materials Science: Used in the development of novel polymers and materials with unique mechanical and thermal properties.

    Pharmaceuticals: Investigated for its potential as a drug delivery agent due to its stability and ability to form complexes with various drugs.

    Organic Chemistry: Utilized as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Bis(4-hexoxyphenyl) spiro[3.3]heptane-2,6-dicarboxylate involves its interaction with specific molecular targets, depending on its application. In drug delivery, it may form stable complexes with therapeutic agents, enhancing their solubility and bioavailability. The spirocyclic structure provides steric hindrance, which can influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptane-2,6-dicarboxylic acid: A precursor in the synthesis of Bis(4-hexoxyphenyl) spiro[3.3]heptane-2,6-dicarboxylate.

    Bis(4-methoxyphenyl) spiro[3.3]heptane-2,6-dicarboxylate: Similar structure but with methoxy groups instead of hexoxy groups.

Uniqueness

This compound is unique due to its hexoxy substituents, which provide increased hydrophobicity and potential for enhanced interaction with hydrophobic drugs or materials. This makes it particularly useful in applications requiring specific solubility and stability characteristics.

Properties

IUPAC Name

bis(4-hexoxyphenyl) spiro[3.3]heptane-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44O6/c1-3-5-7-9-19-36-27-11-15-29(16-12-27)38-31(34)25-21-33(22-25)23-26(24-33)32(35)39-30-17-13-28(14-18-30)37-20-10-8-6-4-2/h11-18,25-26H,3-10,19-24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNCFXBMXHCLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)OC(=O)C2CC3(C2)CC(C3)C(=O)OC4=CC=C(C=C4)OCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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